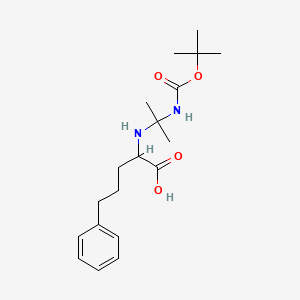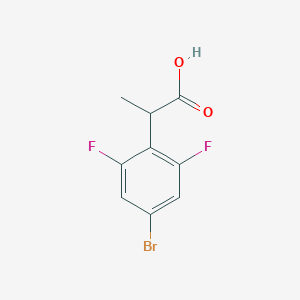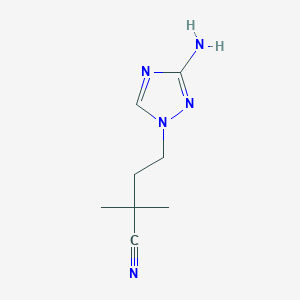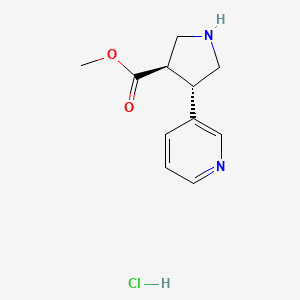
N,N-Dibenzylsulfamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibenzylsulfamoyl chloride: is an organic compound with the molecular formula C14H14ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl chloride group attached to a nitrogen atom that is further bonded to two benzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Dibenzylsulfamoyl chloride can be synthesized through the reaction of dibenzylamine with chlorosulfonic acid. The reaction typically involves the slow addition of chlorosulfonic acid to a solution of dibenzylamine in an inert solvent such as dichloromethane, under cooling conditions to control the exothermic nature of the reaction. The resulting product is then purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat management. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dibenzylsulfamoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can undergo such transformations.
Hydrolysis: In the presence of water, this compound can hydrolyze to form N,N-dibenzylsulfamide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide, often at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water or aqueous solutions as the medium.
Major Products:
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
N,N-Dibenzylsulfamide: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
N,N-Dibenzylsulfamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various sulfonamide compounds, which are important in medicinal chemistry.
Biology: Sulfonamide derivatives have been studied for their potential biological activities, including antibacterial and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and polymers, where the sulfonyl chloride group serves as a reactive site for further functionalization.
Wirkmechanismus
The mechanism of action of N,N-Dibenzylsulfamoyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylsulfamoyl chloride: Similar in structure but with methyl groups instead of benzyl groups.
N,N-Diethylsulfamoyl chloride: Contains ethyl groups instead of benzyl groups.
N,N-Diphenylsulfamoyl chloride: Contains phenyl groups instead of benzyl groups.
Uniqueness: N,N-Dibenzylsulfamoyl chloride is unique due to the presence of benzyl groups, which can influence the reactivity and steric properties of the compound. The benzyl groups can also participate in additional reactions, such as hydrogenation or oxidation, providing further versatility in synthetic applications.
Eigenschaften
CAS-Nummer |
31367-40-5 |
|---|---|
Molekularformel |
C14H14ClNO2S |
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
N,N-dibenzylsulfamoyl chloride |
InChI |
InChI=1S/C14H14ClNO2S/c15-19(17,18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
YTJDHKOQYOTSCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13072063.png)
![5-[(Dimethylamino)methylidene]-4,5,6,7-tetrahydro-1-benzofuran-4-one](/img/structure/B13072067.png)
![1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072073.png)


![Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13072089.png)


![5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072123.png)



![Methyl 2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate](/img/structure/B13072137.png)
